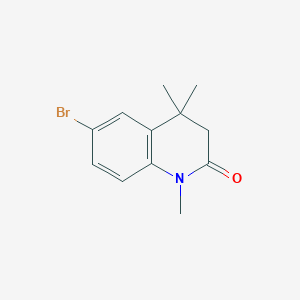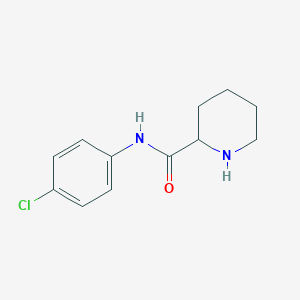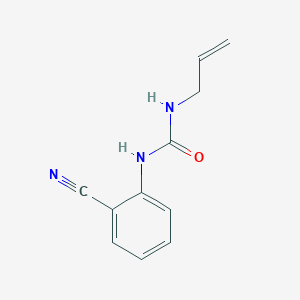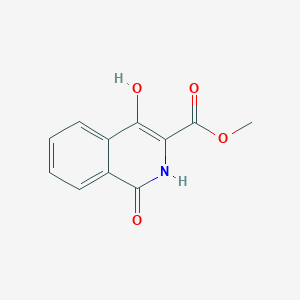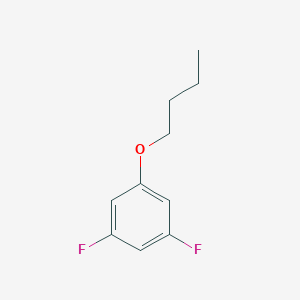
sodium;4-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-iodo-, sodium salt is an organic compound with the molecular formula C₇H₄INaO₂. It is a derivative of benzoic acid where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxylic acid group is converted to its sodium salt form. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-, sodium salt typically involves the iodination of benzoic acid followed by neutralization with sodium hydroxide. One common method is as follows:
Iodination: Benzoic acid is reacted with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the para position.
Neutralization: The resulting 4-iodobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of benzoic acid, 4-iodo-, sodium salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing benzoic acid with iodine and an oxidizing agent in a reactor.
- Controlling the temperature and reaction time to achieve complete iodination.
- Neutralizing the product with sodium hydroxide and purifying the final compound through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-iodo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, and reduction reactions can convert it back to benzoic acid derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-iodo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-iodo-, sodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Cellular Pathways: The compound can interfere with cellular processes such as oxidative phosphorylation and acetic acid metabolism, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzoic Acid: The parent compound without the sodium salt form.
4-Bromobenzoic Acid: Similar structure with a bromine atom instead of iodine.
4-Chlorobenzoic Acid: Contains a chlorine atom at the para position.
Comparison:
Eigenschaften
CAS-Nummer |
1005-30-7 |
|---|---|
Molekularformel |
C7H4INaO2 |
Molekulargewicht |
270 g/mol |
IUPAC-Name |
sodium;4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PGOQXVXZIXKUSU-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
| 1005-30-7 | |
Synonyme |
Benzoic acid, 4-iodo-, sodiuM salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
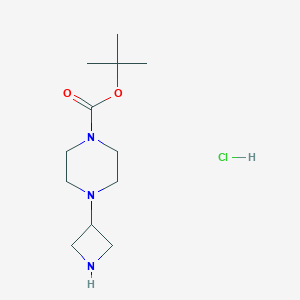
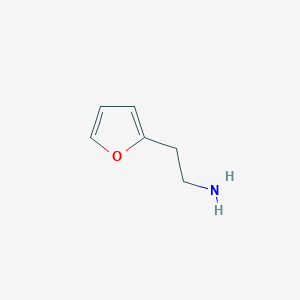
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
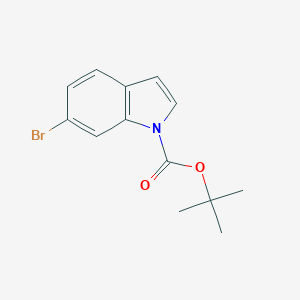
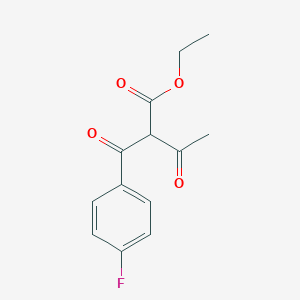
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
